molecular formula C35H42N6O4 B12739762 Einecs 243-122-1 CAS No. 19518-94-6

Einecs 243-122-1

Cat. No.: B12739762
CAS No.: 19518-94-6
M. Wt: 610.7 g/mol
InChI Key: HBPXQSCTBJGLRJ-UHFFFAOYSA-N
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Description

Einecs 243-122-1, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at a temperature of around 60-70°C. The resulting product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes the use of advanced purification techniques such as distillation and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:

    Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.

    Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Decomposition: Typically occurs at elevated temperatures (around 70°C) without the need for additional reagents.

    Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.

Major Products

    Decomposition: Produces nitrogen gas and smaller organic fragments.

    Oxidation: Results in the formation of oxidized derivatives of the original compound.

    Substitution: Leads to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and copolymers.

    Biology: Employed in the study of free radical mechanisms and their effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, rubbers, and other synthetic materials.

Mechanism of Action

The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas and free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable tool in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.

    2,2’-Azobis(isobutyronitrile): Another azo compound with similar properties but different applications.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

19518-94-6

Molecular Formula

C35H42N6O4

Molecular Weight

610.7 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide

InChI

InChI=1S/C19H20N2O2.C16H22N4O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h4-13,17H,2-3,14H2,1H3;6-10,12H,1-5H3,(H,17,21)

InChI Key

HBPXQSCTBJGLRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C

Origin of Product

United States

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